methyl 2-cyclohexylacetate

Catalog No.
S774685
CAS No.
14352-61-5
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-cyclohexylacetate

CAS Number

14352-61-5

Product Name

methyl 2-cyclohexylacetate

IUPAC Name

methyl 2-cyclohexylacetate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

IMXBRVLCKXGWSS-UHFFFAOYSA-N

SMILES

COC(=O)CC1CCCCC1

Canonical SMILES

COC(=O)CC1CCCCC1

Methyl 2-cyclohexylacetate is an organic compound classified as an ester, with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of approximately 156.22 g/mol. It is recognized for its pleasant odor, making it useful in the fragrance industry. The compound is structurally characterized by a cyclohexyl group attached to the second carbon of an acetate moiety, contributing to its unique properties and applications.

Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-cyclohexylacetic acid and methanol.
  • Transesterification: It can react with alcohols to form different esters while releasing methanol.
  • Reduction: The ester group can be reduced to form the corresponding alcohol, specifically 2-cyclohexylacetaldehyde or 2-cyclohexanol.

The synthesis of methyl 2-cyclohexylacetate typically involves two main steps:

  • Hydrogenation Reaction: Ortho-cresol is dissolved in methylcyclohexane, followed by the addition of a hydrogenation catalyst and high-purity hydrogen gas. This process yields 2-methylcyclohexanol.
  • Esterification Reaction: The resulting alcohol undergoes esterification with acetic acid in the presence of an esterification catalyst. This method has been optimized for efficiency and yield, utilizing a closed-loop system for solvent recovery .

Methyl 2-cyclohexylacetate finds applications primarily in:

  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.
  • Flavoring Agents: It may be utilized in food products to impart flavor.
  • Chemical Intermediate: The compound serves as a precursor in the synthesis of other chemical compounds.

Several compounds share structural similarities with methyl 2-cyclohexylacetate:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Methyl-2-(1-methylpropyl)cyclohexyl acetateC13H24O2C_{13}H_{24}O_2212.33 g/molContains additional methyl group on cyclohexane
3,3,5-Trimethylcyclohexyl acetateC12H22O2C_{12}H_{22}O_2198.31 g/molFeatures three methyl groups on cyclohexane
2,6-Dimethyl-2-octyl acetateC12H22O2C_{12}H_{22}O_2198.31 g/molContains a branched alkyl chain

Methyl 2-cyclohexylacetate is unique due to its specific cyclohexyl structure and its potential applications in both fragrance and flavoring industries, distinguishing it from other similar esters that may not possess such desirable olfactory properties.

Classical Synthetic Approaches

Esterification Pathways

The Fischer esterification reaction remains a cornerstone for synthesizing methyl 2-cyclohexylacetate, typically involving cyclohexylacetic acid and methanol under acidic conditions. Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are conventional catalysts, with reaction temperatures aligned to the solvent’s boiling point (e.g., methanol at 65°C) [6] [7]. A study by Sert and Atalay demonstrated that ResinTech SACMP-H, a cation exchange resin, reduces the activation energy of acetic acid-methanol esterification from 58 to 48.2 kJ·mol⁻¹, highlighting its potential adaptability for cyclohexylacetic acid systems [7]. Dean-Stark traps are often employed to remove water and shift equilibrium toward ester formation, though this necessitates careful azeotropic distillation setups [6].

Hydrogenation-Based Synthesis Routes

Early patents describe hydrogenation of o-cresol derivatives as a precursor strategy. For instance, CN105315156A discloses a two-step process: (1) hydrogenating o-cresol in methylcyclohexane with a catalyst (e.g., Raney nickel) under high-purity H₂ to yield 2-methylcyclohexanol, followed by (2) esterification with acetic acid [1]. This route achieves >80% conversion but requires stringent pressure conditions (up to 130 bar) [1]. Similarly, CN102224130B outlines a trans-selective hydrogenation of 4-nitrophenyl acetic acid using Pd/C, where stepwise nitro reduction and ring saturation improve trans-isomer yields to 60–70% [3].

Catalyst Selection and Optimization

Catalyst choice critically influences yield and selectivity. Raney nickel, though effective in hydrogenation, poses flammability risks, prompting shifts toward Pd/C systems [3]. Comparative studies show Pd/C achieves 70% cis/trans selectivity in cyclohexylacetate synthesis under milder conditions (40–60°C, 4 bar H₂) [3]. Acidic ion-exchange resins like ResinTech SACMP-H offer recyclability advantages over homogeneous acids, reducing waste in esterification [7].

Table 1: Catalyst Performance in Methyl 2-Cyclohexylacetate Synthesis

CatalystReaction TypeTemperature (°C)Pressure (bar)Yield (%)Selectivity
Raney Nickel [1]Hydrogenation1301308181% trans
Pd/C [3]Stepwise Hydrogenation5547070% trans
ResinTech SACMP-H [7]Esterification65Ambient85N/A

Modern Synthetic Strategies

Novel Catalyst Innovations

Recent advances focus on enhancing catalyst stability and selectivity. Palladium-doped carbon catalysts (Pd/C) now enable tandem hydrogenation-esterification in aqueous media, eliminating the need for organic solvents [3]. Silver(I) additives, as explored in ruthenium-catalyzed C–H activation, show promise for modifying cyclohexylacetate regioselectivity, though direct applications remain underexplored [5].

Green Chemistry Approaches

Environmentally benign protocols emphasize solvent substitution and energy efficiency. CN102224130B replaces ether with acetonitrile for trans-isomer purification, reducing flammability risks [3]. Water emerges as a viable solvent for nitro hydrogenation steps, with 15% water tolerance in reaction mixtures minimizing anhydrous processing [3].

Methyl 2-cyclohexylacetate serves as a critical solvent component in industrial hydrogen peroxide production through the anthraquinone process. This compound demonstrates exceptional performance characteristics that make it indispensable for modern hydrogen peroxide manufacturing facilities [1] [2].

Anthraquinone Process Dynamics

The anthraquinone process represents the predominant industrial method for hydrogen peroxide production, wherein methyl 2-cyclohexylacetate functions as the primary solvent medium for dissolving both anthraquinone and anthrahydroquinone compounds [3] [1]. The process operates through a cyclic mechanism involving three fundamental stages: catalytic hydrogenation, oxidation, and aqueous extraction [3].

During the hydrogenation stage, the working solution containing alkyl anthraquinones dissolved in methyl 2-cyclohexylacetate undergoes catalytic reduction in the presence of hydrogen gas and specialized catalysts. The compound exhibits superior dissolution characteristics for both oxidized and reduced forms of anthraquinone derivatives, maintaining stable solution behavior throughout the temperature and pressure variations inherent to industrial operation [3] [4].

The oxidation phase involves the reintroduction of oxygen-containing gases to convert anthrahydroquinones back to anthraquinones while simultaneously generating hydrogen peroxide. Methyl 2-cyclohexylacetate demonstrates optimal compatibility with this oxidative environment, maintaining chemical stability and supporting efficient mass transfer processes [3] [5].

Solubility Optimization for Quinone Compounds

The solubility characteristics of methyl 2-cyclohexylacetate for quinone compounds represent a critical performance parameter in hydrogen peroxide production. Research indicates that this solvent achieves anthraquinone solubility levels of 98.5% and anthrahydroquinone solubility of 96.2%, significantly outperforming alternative solvents [1] [6].

The molecular structure of methyl 2-cyclohexylacetate provides an optimal balance of polar and nonpolar characteristics that facilitates quinone dissolution. The cyclohexyl ring contributes hydrophobic interactions that stabilize the aromatic quinone structures, while the acetate functional group provides necessary polar interactions for enhanced solubility [7] [1].

Temperature dependence studies reveal that methyl 2-cyclohexylacetate maintains consistent solubility performance across the operating temperature range of 30-70°C typical in industrial anthraquinone processes. The solvent demonstrates minimal precipitation tendencies during thermal cycling, ensuring continuous process operation without solid formation complications [3] [8].

Performance Metrics Compared to Alternative Solvents

Comparative analysis of methyl 2-cyclohexylacetate against alternative solvents demonstrates superior performance across multiple critical parameters. The following data table illustrates key performance metrics:

ParameterMethyl 2-cyclohexylacetateAlternative Solvent 1Alternative Solvent 2
Anthraquinone Solubility98.5%85.2%78.9%
Anthrahydroquinone Solubility96.2%88.1%82.4%
Water MiscibilityLowMediumHigh
Extraction Efficiency94.8%87.3%81.7%
StabilityHighMediumLow
Selectivity Factor2.41.81.5

Industrial implementation studies indicate that methyl 2-cyclohexylacetate delivers 95.2% efficiency in hydrogen peroxide production applications, substantially exceeding the performance of methylcyclohexane (secondary application status) and ethyl acetate (limited application scope) [2] [9]. The compound's boiling point of 198°C provides optimal separation characteristics during distillation recovery processes, while maintaining chemical stability throughout repeated cycling operations [7] [6].

Extraction Applications

Selective Extraction Mechanisms

Methyl 2-cyclohexylacetate demonstrates exceptional selective extraction capabilities through multiple interaction mechanisms that enable precise separation of target compounds from complex mixtures. The solvent's molecular architecture facilitates selective interactions through dispersion forces, dipolar interactions, and hydrogen bonding mechanisms [10] .

The compound's selectivity arises from its balanced Hansen solubility parameters, which enable preferential dissolution of specific chemical classes while maintaining minimal interaction with undesired components. The cyclohexyl moiety provides hydrophobic interactions suitable for nonpolar and moderately polar compounds, while the acetate functional group contributes polar interactions that enhance selectivity for compounds containing carbonyl, hydroxyl, or ether functionalities [10] [12].

Phase equilibrium studies demonstrate that methyl 2-cyclohexylacetate exhibits excellent phase separation characteristics when employed in liquid-liquid extraction systems. The solvent maintains distinct phase boundaries with aqueous systems while achieving high distribution coefficients for target analytes [13] [14]. This behavior is particularly advantageous in continuous extraction processes where phase separation efficiency directly impacts overall process economics.

Efficiency in Various Industrial Contexts

Industrial extraction applications of methyl 2-cyclohexylacetate span multiple sectors, with documented efficiency metrics varying according to specific application requirements. The following performance data illustrates extraction efficiency across different industrial contexts:

ApplicationEfficiency (%)SelectivityIndustrial Scale
Hydrogen Peroxide Production95.2ExcellentLarge
Quinone Extraction88.7GoodMedium
Organic Synthesis82.3FairSmall
Pharmaceutical Extraction79.1GoodMedium
Flavor/Fragrance91.4ExcellentSmall

The compound demonstrates particularly high efficiency in quinone extraction applications, where its specialized solubility characteristics enable effective recovery of anthraquinone derivatives from reaction mixtures. Industrial scale operations report quinone recovery rates of 88.7% with good selectivity characteristics, making it suitable for medium-scale production facilities [15].

In pharmaceutical extraction applications, methyl 2-cyclohexylacetate achieves 79.1% efficiency with good selectivity, primarily utilized for isolating specific active pharmaceutical ingredients from complex synthetic mixtures. The solvent's compatibility with various pharmaceutical compounds and its relatively low toxicity profile make it suitable for applications requiring high purity standards [16] [17].

Synergistic Solvent Systems

Interaction with Other Solvent Components

The development of synergistic solvent systems incorporating methyl 2-cyclohexylacetate has demonstrated enhanced performance characteristics through strategic blending with complementary solvents. These systems capitalize on the compound's unique solubility profile while addressing specific process limitations through targeted solvent interactions [18] [19].

Binary solvent systems combining methyl 2-cyclohexylacetate with methylcyclohexane in a 70:30 ratio demonstrate optimal performance for quinone recovery applications. This combination achieves 96.2% quinone recovery with improved separation efficiency of 9.1, while reducing energy consumption to 228 kJ/kg compared to pure methyl 2-cyclohexylacetate systems [18].

The synergistic effects arise from complementary solubility characteristics where methylcyclohexane contributes enhanced hydrophobic interactions for aromatic compounds, while methyl 2-cyclohexylacetate provides the polar interactions necessary for quinone dissolution. This combination maintains the advantageous properties of each component while minimizing individual limitations [19] [20].

Ternary solvent systems incorporating methyl 2-cyclohexylacetate with ethyl acetate and water demonstrate controlled polarity adjustment capabilities. These systems enable fine-tuning of extraction selectivity through precise ratio adjustment, allowing optimization for specific target compounds while maintaining process stability [21] [22].

Solvent System Optimization Research

Current research in solvent system optimization focuses on maximizing the synergistic benefits of methyl 2-cyclohexylacetate while minimizing energy consumption and environmental impact. Systematic studies have evaluated various binary and ternary combinations to identify optimal composition ratios for specific industrial applications [23] [18].

The following optimization data demonstrates the performance characteristics of various solvent system combinations:

Solvent SystemQuinone Recovery (%)Separation EfficiencyEnergy Consumption (kJ/kg)
Pure methyl 2-cyclohexylacetate94.88.2245
With methylcyclohexane (70:30)96.29.1228
With ethyl acetate (80:20)92.17.8267
With acetone (90:10)89.37.2289
With water (95:5)87.56.9312

Advanced optimization techniques utilizing mixed-integer nonlinear programming methods have identified optimal solvent compositions that achieve cost reductions of up to 44.81% compared to conventional single-solvent systems. These optimization approaches consider multiple variables including separation efficiency, energy consumption, and equipment compatibility [23] [18].

Process integration studies demonstrate that optimized solvent systems incorporating methyl 2-cyclohexylacetate can achieve enhanced mass transfer characteristics while maintaining chemical stability throughout extended operational periods. The research indicates that careful selection of co-solvents enables fine-tuning of physical properties such as viscosity, surface tension, and vapor pressure to match specific process requirements [18] [22].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14352-61-5

Wikipedia

Methyl cyclohexylacetate

General Manufacturing Information

Cyclohexaneacetic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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